1-(3,5-Dimethylbenzoyl)piperazine hydrochloride
Overview
Description
1-(3,5-Dimethylbenzoyl)piperazine hydrochloride is an organic compound with the molecular formula C13H19ClN2O. It is a white solid that is commonly used as an intermediate in organic synthesis. The compound is known for its stability and is often utilized in various chemical reactions and industrial applications .
Preparation Methods
The synthesis of 1-(3,5-Dimethylbenzoyl)piperazine hydrochloride typically involves the reaction of 3,5-dimethylbenzoyl chloride with piperazine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods often employ batch or continuous flow reactors to optimize yield and purity .
-
Synthetic Route
Step 1: 3,5-Dimethylbenzoyl chloride is prepared by reacting 3,5-dimethylbenzoic acid with thionyl chloride.
Step 2: The resulting 3,5-dimethylbenzoyl chloride is then reacted with piperazine in the presence of a base such as triethylamine.
Step 3: The product is purified through recrystallization or chromatography to obtain this compound.
-
Industrial Production
- Industrial methods may use continuous flow reactors to enhance reaction efficiency and product consistency.
- The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve yields .
Chemical Reactions Analysis
1-(3,5-Dimethylbenzoyl)piperazine hydrochloride undergoes various chemical reactions, including:
-
Oxidation
- The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
-
Reduction
- Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohol derivatives.
-
Substitution
- Nucleophilic substitution reactions can occur at the piperazine ring, allowing for the introduction of various functional groups.
- Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides .
-
Major Products
Scientific Research Applications
1-(3,5-Dimethylbenzoyl)piperazine hydrochloride has a wide range of applications in scientific research:
-
Chemistry
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies and reaction mechanisms .
-
Biology
- Investigated for its potential as a building block in the synthesis of biologically active compounds.
- Studied for its interactions with various biological targets .
-
Medicine
- Explored for its potential therapeutic applications, including its use in drug development.
- Evaluated for its pharmacological properties and potential as a lead compound in medicinal chemistry .
-
Industry
- Utilized in the production of specialty chemicals and advanced materials.
- Applied in the development of new catalysts and materials for industrial processes .
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethylbenzoyl)piperazine hydrochloride involves its interaction with specific molecular targets and pathways:
-
Molecular Targets
- The compound may interact with enzymes, receptors, and other proteins, influencing their activity and function.
- It can act as an inhibitor or activator of specific biochemical pathways .
-
Pathways Involved
- The exact pathways involved depend on the specific application and target of the compound.
- In medicinal chemistry, it may modulate signaling pathways related to disease processes .
Comparison with Similar Compounds
1-(3,5-Dimethylbenzoyl)piperazine hydrochloride can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
1-Benzoylpiperazine: Lacks the methyl groups on the benzoyl ring, resulting in different chemical properties and reactivity.
1-(4-Methylbenzoyl)piperazine: Has a single methyl group on the benzoyl ring, leading to variations in its chemical behavior and applications.
-
Uniqueness
- The presence of two methyl groups on the benzoyl ring in this compound enhances its stability and reactivity.
- This structural feature allows for unique interactions with biological targets and distinct chemical reactivity compared to its analogs .
Properties
IUPAC Name |
(3,5-dimethylphenyl)-piperazin-1-ylmethanone;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.ClH/c1-10-7-11(2)9-12(8-10)13(16)15-5-3-14-4-6-15;/h7-9,14H,3-6H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXQTZQKTGPSPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N2CCNCC2)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.